molecular formula C10H21NO2 B1338087 Ethyl 8-aminooctanoate CAS No. 51227-18-0

Ethyl 8-aminooctanoate

Cat. No. B1338087
CAS RN: 51227-18-0
M. Wt: 187.28 g/mol
InChI Key: SOEKHKUVUYSJOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 8-aminooctanoate has been synthesized and characterized through a variety of chemical methods. One of the most common methods involves reacting 8-bromo octanoic acid with ethylamine in the presence of a catalyst at elevated temperatures. Other commonly used methods include the reaction of ethyl chlorooctanoate with ammonia or the reduction of 8-nitro octanoic acid with sodium borohydride.


Molecular Structure Analysis

The molecular formula of Ethyl 8-aminooctanoate is C10H21NO2, with a molecular mass of 187.28 g/mol . This compound is a colorless liquid with a slight amine odor.


Chemical Reactions Analysis

Ethyl 8-aminooctanoate has been shown to have antimicrobial activity against foodborne pathogens, including Salmonella enterica Serovar Typhimurium and Listeria monocytogenes. This compound also exhibits anti-inflammatory and anti-oxidant properties.


Physical And Chemical Properties Analysis

Ethyl 8-aminooctanoate is soluble in water, and its solubility increases with temperature. Its boiling point is around 220 °C, and it has a flash point of 102 °C.

Scientific Research Applications

Enzyme Inhibition and Cytotoxic Activity

A study highlighted the synthesis of a related amino acid precursor, ethyl 2-N-acetyl3-5-diphenyl-5oxo-pentanoate, exploring its cytotoxic activity and potential as an enzyme inhibitor. The compound was synthesized through the Michael reaction and evaluated for its inhibition of acetylcholinesterase, demonstrating promising characteristics for enzyme inhibition applications (Líns et al., 2015).

HIV-Protease Assay

In the context of HIV research, ethyl (E)-4-benzyloxypent-2-enoate was used to prepare a protected amino acid for solid-phase peptide synthesis. This facilitated the development of chromogenic protease substrates for detecting HIV-protease activity, showcasing the compound's application in the development of diagnostic assays (Badalassi et al., 2002).

Molecular Interactions

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed unique molecular interactions, such as N⋯π and O⋯π, in crystal packing. This study contributes to the understanding of non-hydrogen bonding interactions in molecular assemblies, with implications for materials science and crystal engineering (Zhang et al., 2011).

Chiral Synthon for Drug Synthesis

Ethyl (R)-4-cyano-3-hydroxybutanoate is a critical chiral synthon for synthesizing the side chain of atorvastatin, a cholesterol-lowering drug. A review covers various synthetic strategies for this compound, emphasizing biocatalytic approaches for its production. This demonstrates the role of ethyl 8-aminooctanoate derivatives in pharmaceutical synthesis (You et al., 2013).

Synthesis of Edeine Analogs

Another study focuses on synthesizing orthogonally protected diamino acids, useful for the syntheses of edeine analogs. This research underscores the utility of ethyl 8-aminooctanoate derivatives in developing compounds with potential antimicrobial properties (Czajgucki et al., 2003).

Safety And Hazards

Ethyl 8-aminooctanoate is considered a hazardous substance. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

ethyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEKHKUVUYSJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512164
Record name Ethyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-aminooctanoate

CAS RN

51227-18-0
Record name Ethyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HJ Schaeffer, CF Schwender - Journal of Pharmaceutical Sciences, 1967 - Elsevier
… gave crude solid ethyl 8-aminooctanoate hydrochloride in a … vucuo and gave the crude ethyl 8aminooctanoate, 16.5 Gm. (… of crude ethyl 8-aminooctanoate in 1 L. of ether. The reaction …
Number of citations: 3 www.sciencedirect.com
NH Hunter - 1988 - macsphere.mcmaster.ca
N6', N9-Octamethylenepurine cyclophane was synthesized to act as a ¹H NMR probe for the study of the diamagnetic anisotropy about the adenine system. The title compound was …
Number of citations: 2 macsphere.mcmaster.ca
CJ Holt - 2009 - core.ac.uk
Cannabis has been used as a medicinal and natural product for thousands of years. Whether it has been used to make rope or paper, or been used to treat pain or depression, …
Number of citations: 1 core.ac.uk
R Menezes, MB Smith - Synthetic Communications, 1988 - Taylor & Francis
Lactim ethers are conveniently prepared from the corresponding lactam. The salt prepared by protonation with HC1 or HBF 4sb> is hydrclyzed in neutral water at ambient temperatures …
Number of citations: 22 www.tandfonline.com
RA Bell, R Faggiani, HN Hunter… - Canadian Journal of …, 1992 - cdnsciencepub.com
… Ethyl 8-aminooctanoate, 4 The procedure described was similar to that of Huber and … in a rotary evaporator yielding 1.117 g (95%) ethyl 8-aminooctanoate which showed IR, v,,,: 3400 (m…
Number of citations: 9 cdnsciencepub.com

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